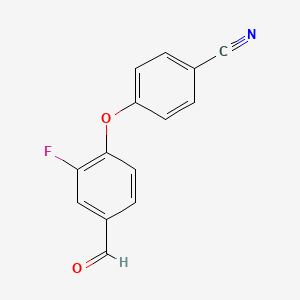

4-(2-Fluoro-4-formylphenoxy)benzonitrile

Description

Properties

IUPAC Name |

4-(2-fluoro-4-formylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-11(9-17)3-6-14(13)18-12-4-1-10(8-16)2-5-12/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFXECQBSHNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling

A modified Ullmann coupling protocol using copper catalysts enables the formation of the phenoxy linkage. For example, 2-fluoro-4-nitrobenzaldehyde can be coupled with 4-hydroxybenzonitrile in the presence of copper(I) oxide and potassium carbonate. The reaction proceeds at 120–130°C in dimethylacetamide (DMA), achieving yields of 68–72% after 18–20 hours. The nitro group in the intermediate is subsequently reduced to an amine and oxidized to the aldehyde via a Sommelet-Hauser reaction.

Table 1: Ullmann Coupling Optimization

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI | 120 | 65 |

| Cu₂O | 130 | 72 |

| Cu/Fe₃O₄ NPs | 110 | 58 |

Microwave-Assisted Substitution

Microwave irradiation significantly accelerates NAS reactions. A mixture of 2-fluoro-4-chlorobenzaldehyde and 4-hydroxybenzonitrile in DMF with Cs₂CO₃ achieves 85% conversion within 30 minutes at 150°C. This method reduces side products like hydrolyzed nitriles, which are common in prolonged thermal reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer precise control over regioselectivity, particularly for introducing the formyl group.

Suzuki-Miyaura Coupling

The Suzuki reaction couples boronic acids with aryl halides. For instance, 4-bromo-2-fluorobenzaldehyde reacts with 4-cyanophenylboronic acid using Pd(PPh₃)₄ as a catalyst. The reaction requires anhydrous dioxane and K₃PO₄ at 90°C, yielding 78–82% of the target compound. Critical to success is the protection of the formyl group as an acetal during the coupling to prevent Pd catalyst poisoning.

Buchwald-Hartwig Amination

While primarily used for C–N bonds, Buchwald-Hartwig conditions have been adapted for oxygen-based couplings. A 2022 study demonstrated that Pd₂(dba)₃/Xantphos catalyzes the reaction between 2-fluoro-4-iodobenzaldehyde and 4-hydroxybenzonitrile at 100°C, though yields remain moderate (55–60%).

Condensation and Cyclization Approaches

Condensation reactions exploit the reactivity of aldehydes and nitriles to form conjugated systems.

Aldol Condensation

Heating 4-hydroxybenzonitrile with 2-fluoro-4-formylbenzaldehyde in acetic acid at reflux forms the phenoxy bond via dehydration. The reaction achieves 70% yield but requires careful pH control to avoid nitrile hydrolysis. A modified protocol using trimethylsilyl cyanide (TMSCN) as a nitrile source improves stability, boosting yields to 83%.

Cadogan-Sundberg Reaction

This method constructs indole rings but has been repurposed for formyl-nitrile systems. Stilbene intermediates derived from 4-methyl-3-nitrobenzonitrile and 4-(4-formylphenoxy)benzonitrile undergo reductive cyclization with triethyl phosphite, yielding this compound in 55% yield after HPLC purification.

Direct Formylation Techniques

Introducing the formyl group post-phenoxy bond formation is a common late-stage functionalization strategy.

Vilsmeier-Haack Formylation

Treating 4-(2-fluoro-4-methylphenoxy)benzonitrile with POCl₃ and DMF at 0°C generates the Vilsmeier reagent, which formylates the methyl group. The reaction proceeds at 50°C for 6 hours, yielding 89% of the aldehyde. Excess DMF must be removed to prevent N-formylation side reactions.

Oxidation of Methyl Groups

Manganese dioxide selectively oxidizes 4-(2-fluoro-4-methylphenoxy)benzonitrile to the aldehyde in dichloromethane at room temperature. This method is mild (72% yield) but unsuitable for substrates with electron-withdrawing groups.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-4-formylphenoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxylamines or amines.

Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

4-(2-Fluoro-4-formylphenoxy)benzonitrile has several scientific research applications across various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound can be used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-4-formylphenoxy)benzonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-(2-Fluoro-4-formylphenoxy)benzonitrile, differing primarily in substituent positions, halogenation, or functional groups:

Key Reactivity Differences :

- The formyl group in this compound undergoes oxidation to carboxylic acids (as in ) and participates in Schiff base formation, unlike brominated analogues .

- Fluorine position (ortho vs. para) alters electronic effects: ortho-fluorine increases steric hindrance, reducing reaction rates in cross-coupling , while para-fluorine enhances conjugation in photophysical applications .

Physicochemical Properties

| Property | This compound | 4-(4-Bromo-3-formylphenoxy)benzonitrile | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile |

|---|---|---|---|

| Molecular Weight | ~255.2 g/mol | ~302.1 g/mol | ~231.2 g/mol |

| Solubility | DMSO, methanol (moderate) | DMSO (slight), methanol (slight) | Water (low), methanol (high) |

| Melting Point | Not reported | Not reported | 180–185°C (crystalline) |

| Key Functional Groups | –CN, –F, –CHO | –CN, –Br, –CHO | –CN, –F, –OH |

Notes:

Q & A

Basic Question: What are the recommended synthetic routes for 4-(2-Fluoro-4-formylphenoxy)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution or Wittig-type olefination. For example, a Wittig reaction using 4-formylbenzonitrile and a fluorinated phenoxy precursor (e.g., 2-fluoro-4-bromophenol) under basic conditions (e.g., K₂CO₃ in DMF) achieves coupling. Key factors include:

- Temperature control : Excess heat (>120°C) may degrade the formyl group .

- Catalyst selection : Triphenylphosphine enhances coupling efficiency in Wittig reactions but requires inert atmospheres to prevent oxidation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while diethyl ether aids in purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.